molecular formula C8H7F3N2 B11757107 (2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine

(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine

Cat. No.: B11757107
M. Wt: 188.15 g/mol
InChI Key: GNHNBAKYBWJJNF-PQMHYQBVSA-N
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Description

(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine typically involves the condensation reaction between 2,4,6-trifluorobenzaldehyde and methylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired hydrazone product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenylhydrazones.

Scientific Research Applications

(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazone moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-containing compounds: These compounds share similar structural features and are known for their diverse biological activities.

    3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds also contain trifluoromethyl groups and exhibit unique chemical properties.

Uniqueness

(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine is unique due to its specific combination of a hydrazone group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7F3N2

Molecular Weight

188.15 g/mol

IUPAC Name

N-[(Z)-(2,4,6-trifluorophenyl)methylideneamino]methanamine

InChI

InChI=1S/C8H7F3N2/c1-12-13-4-6-7(10)2-5(9)3-8(6)11/h2-4,12H,1H3/b13-4-

InChI Key

GNHNBAKYBWJJNF-PQMHYQBVSA-N

Isomeric SMILES

CN/N=C\C1=C(C=C(C=C1F)F)F

Canonical SMILES

CNN=CC1=C(C=C(C=C1F)F)F

Origin of Product

United States

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